

Introduction: The Critical Role of Thermodynamics in Developing Pyrazine-Based Therapeutics

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Compound of Interest

Compound Name:	3-(Dimethylcarbamoyl)pyrazine-2-carboxylate
CAS No.:	2090570-89-9
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Pyrazine-2-carboxylate derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, with pyrazinamide—an analog of pyrazine-2-carboxamide—standing as a cornerstone drug in the treatment of tuberculosis.[1][2] The therapeutic efficacy, stability, and bioavailability of these active pharmaceutical ingredients (APIs) are not governed by their chemical structure alone, but are profoundly influenced by their thermodynamic properties.[3] Understanding the thermodynamics of these molecules is essential for predicting their behavior under various conditions, from manufacturing and storage to their ultimate action within the human body.[4]

This technical guide offers a comprehensive exploration of the core thermodynamic characteristics of pyrazine-2-carboxylate derivatives. As a senior application scientist, the aim is not merely to present data, but to provide a causal framework for why these properties are critical and how they are reliably measured. We will delve into the complex world of polymorphism, where a single molecule can exist in multiple crystalline forms with distinct stabilities and dissolution rates. We will detail the gold-standard thermal analysis techniques

that reveal the stability and decomposition pathways of these compounds. Finally, we will connect these solid-state properties to the crucial parameter of solubility, which often dictates a drug's ultimate bioavailability. This guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the thermodynamic challenges in harnessing the full potential of pyrazine-2-carboxylate derivatives.

Polymorphism and Phase Stability: The Case of Pyrazinamide

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a paramount consideration in drug development. Different polymorphs of the same API can exhibit divergent melting points, solubilities, and stabilities, directly impacting its shelf-life and bioavailability.^[5] Pyrazinamide, a simple derivative of pyrazine-2-carboxylic acid, serves as an exemplary case study, existing in at least four known polymorphic forms: α , β , γ , and δ .^{[6][7][8]}

The relative stability of these polymorphs is a function of temperature, governed by the interplay between enthalpy (H) and entropy (S) as described by the Gibbs free energy ($G = H - TS$). A system is considered enantiotropic when the stability order of its polymorphs changes with temperature.^[9]

Experimental and Computational Findings:

- **Ambient Stability:** At ambient temperatures (around 25°C), the α polymorph is the most thermodynamically stable form.^{[6][7]} Experimental studies involving solvent-mediated crystallization, grinding, and long-term storage have shown that the β , γ , and δ forms all eventually convert to the α phase.^{[5][7]}
- **Low-Temperature Stability:** Computational studies using periodic Density Functional Theory (DFT) have challenged earlier assumptions, suggesting that the β form, not the δ form, is the most stable at low temperatures.^{[5][8]} The δ form appears to be metastable across all temperature ranges.^[5]
- **High-Temperature Stability:** At elevated temperatures, the entropic contribution ($T\Delta S$) becomes more significant. The γ form, which possesses a degree of molecular disorder, is

stabilized by this entropy and becomes the most stable form at high temperatures (e.g., 160°C) before melting.[6][7][9]

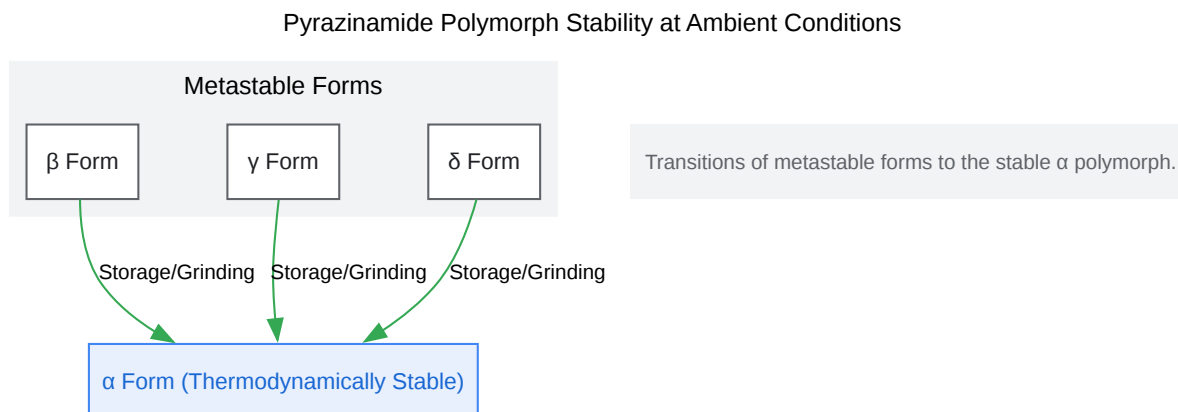
This complex relationship underscores the necessity of comprehensive polymorphic screening during drug development. Choosing a metastable form for a formulation could lead to an unexpected phase transition during storage, altering the drug's properties and potentially compromising its safety and efficacy.

Data Presentation: Relative Stability of Pyrazinamide Polymorphs

Temperature Regime	Most Stable Polymorph	Stability Order (Increasing Free Energy)	Key Thermodynamic Driver
Absolute Zero (0 K)	δ form (lowest free energy)[6][7]	$\delta < \alpha < \beta < \gamma$	Enthalpy
Low Temperature	β form (computationally predicted)[5][8]	-	Enthalpy
Ambient (25 °C)	α form[6][7]	$\alpha < \delta < \gamma < \beta$	Enthalpy/Gibbs Free Energy
High Temperature (~160 °C)	γ form[6][7]	$\gamma < \alpha < \delta < \beta$	Entropy[5][9]

Visualization: Pyrazinamide Polymorph Transition Logic

The following diagram illustrates the experimentally observed transitions and relative stability of pyrazinamide polymorphs under ambient conditions.



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Caption: Transitions of metastable forms to the stable α polymorph.

Thermal Analysis: Quantifying Stability and Decomposition

Thermal analysis techniques are indispensable for characterizing the thermodynamic properties of solid-state materials. They provide quantitative data on phase transitions, thermal stability, and composition.[10] For pyrazine-2-carboxylate derivatives, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the definitive technique for quantifying the thermodynamics of phase transitions.

- **Causality of Experimental Choices:** The choice of heating rate is a critical parameter. A slow rate (e.g., 5-10 K/min) is typically used to ensure thermal equilibrium and achieve good resolution of thermal events, such as separating a glass transition from a melting peak.[11] An inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation of the sample, ensuring that the observed thermal events correspond to physical transitions (melting, crystallization) rather than chemical reactions.

Experimental Protocol: DSC Analysis of a Pyrazine-2-Carboxylate Derivative

- **Sample Preparation:** Accurately weigh 3-5 mg of the powdered derivative into a standard aluminum DSC pan.
- **Encapsulation:** Hermetically seal the pan to ensure a closed system, preventing mass loss from sublimation prior to decomposition. Prepare an empty, sealed aluminum pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to establish an inert atmosphere.
- **Thermal Program:**
 - Equilibrate the cell at a starting temperature well below any expected transition (e.g., 25°C).
 - Ramp the temperature at a controlled rate (e.g., 10 K/min) to a final temperature that exceeds the melting or decomposition point of the compound.
- **Data Analysis:**
 - Identify endothermic peaks, which represent heat absorption during events like melting or solid-solid transitions. The onset temperature is typically reported as the melting point (T_m).
 - Identify exothermic peaks, which indicate heat release during processes like crystallization.
 - Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_{fus}), a critical parameter for solubility calculations.[\[12\]](#)[\[13\]](#)

Thermogravimetric Analysis (TGA)

TGA continuously measures the mass of a sample as it is heated at a controlled rate. It provides crucial information on the thermal stability, decomposition temperatures, and the presence of solvates or hydrates.

- Causality of Experimental Choices: The atmosphere is again a key variable. An inert atmosphere (N₂) is used to study the intrinsic thermal decomposition of the molecule itself. [14] In contrast, an oxidative atmosphere (air) is used to investigate the combustion process and determine the final inorganic residue (e.g., metal oxide in the case of a salt or complex). [15][16] The heating rate influences the temperature at which decomposition occurs; slower rates can provide better separation of sequential mass loss events.

Experimental Protocol: TGA of a Pyrazine-2-Carboxylate Derivative

- Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA crucible (typically ceramic or platinum).
- Instrument Setup: Place the crucible onto the TGA's microbalance.
- Atmosphere Purge: Purge the furnace with the desired gas (e.g., nitrogen or air) at a set flow rate (e.g., 50-100 mL/min) for 30 minutes to ensure a stable and uniform atmosphere. [17]
- Thermal Program:
 - Equilibrate at a starting temperature (e.g., 30°C).
 - Heat the sample at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 550-800°C) to ensure complete decomposition. [14][16]
- Data Analysis:
 - Plot the percentage of initial mass versus temperature.
 - Identify distinct mass loss steps. The temperature at which mass loss begins indicates the onset of decomposition or desolvation.
 - Calculate the percentage mass loss for each step and compare it to the theoretical percentage for the loss of specific moieties (e.g., water, solvents, or the pyrazine ligand itself). [16][17]
 - Analyze the derivative of the TGA curve (DTG curve) to find the temperature of the maximum rate of mass loss for each step.

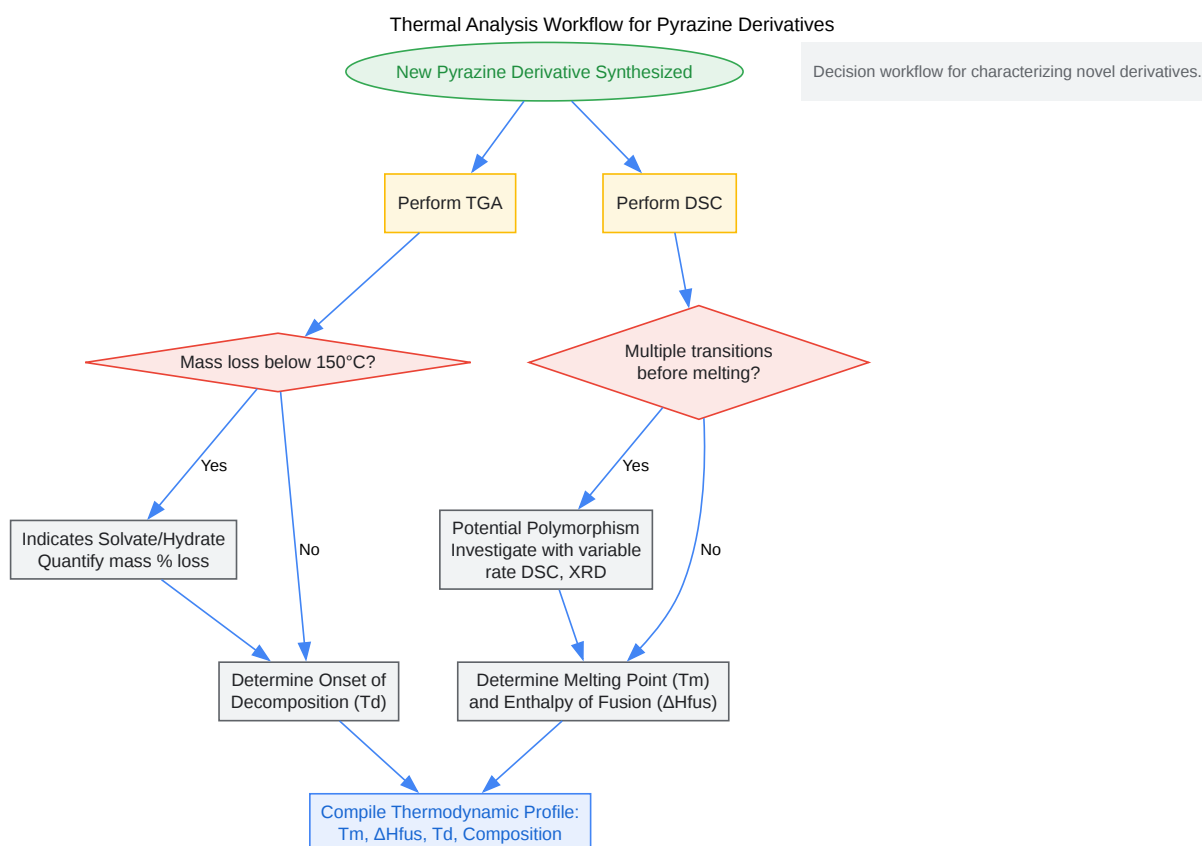
Data Presentation: Example Thermal Decomposition

Data

Compound	Technique	Atmosphere	Temperature Range (°C)	Mass Loss Event	Reference
[Cu(PYZ-AM) ₂ (NO ₃) ₂ ·2CH ₃ OH	TGA/DTA	Air	98 - 105	~14% (Loss of 2 CH ₃ OH)	[16]
	~72% (Decomposition of ligands)	[16]	198 - 285		
Pyrazine Esters (3a-3c)	TGA/DTG	N ₂	153 - 295	82-86% (Decomposition)	[14]
Cu(2,3-pdc)·0.5H ₂ O	TGA	-	-	Release of water, then ligand	[15]

Visualization: Workflow for Thermal Characterization

This diagram outlines the decision-making process for using DSC and TGA to characterize a novel pyrazine derivative.



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Caption: Decision workflow for characterizing novel derivatives.

Solubility and Dissolution: The Gateway to Bioavailability

For an orally administered drug, solubility in aqueous media is a prerequisite for absorption and, therefore, bioavailability. Many pyrazine derivatives, including pyrazinamide, are characterized as sparingly soluble in water, which can limit their therapeutic application.[1][18] The thermodynamics of solubility are governed by two main energetic contributions: the energy required to break the crystal lattice of the solid (related to the enthalpy of fusion, ΔH_{fus}) and the energy released upon solvation of the molecule.

A thermodynamically stable crystal lattice (high melting point, high ΔH_{fus}) requires more energy to disrupt, often leading to lower solubility. This provides a direct link between the solid-state properties determined by DSC and the solution-phase behavior of the drug. For instance, a metastable polymorph will almost always be more soluble than its stable counterpart because it exists at a higher free energy state.[6][7]

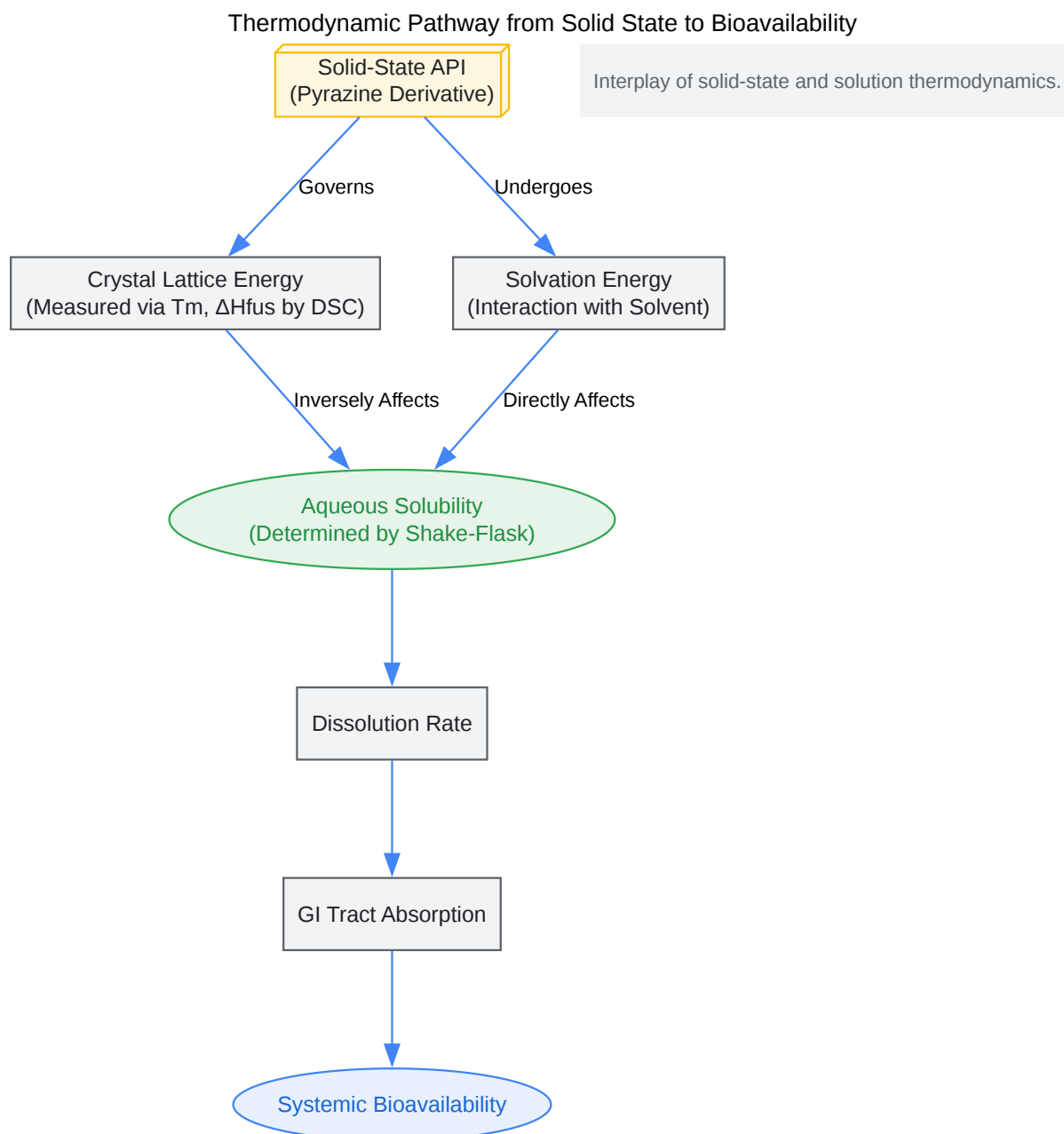
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method remains the gold standard for determining intrinsic solubility.

- **System Preparation:** Add an excess amount of the solid pyrazine derivative to a known volume of a relevant aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be established by sampling at various intervals until the concentration in solution becomes constant.
- **Phase Separation:** After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding membrane filter (e.g., 0.22 μm PVDF) to remove all undissolved solid particles.
- **Quantification:** Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Reporting:** The resulting concentration is reported as the equilibrium solubility of the compound under the specified conditions.

Visualization: Linking Solid-State Properties to Solubility

This diagram shows how the thermodynamic properties of the solid state directly influence the solubility and subsequent bioavailability of an API.



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Caption: Interplay of solid-state and solution thermodynamics.

Thermochemical Data and Computational Synergy

Beyond phase transitions and solubility, a deeper understanding of molecular stability comes from fundamental thermochemical properties like the standard molar enthalpy of formation ($\Delta_f H^\circ$). This value represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the intrinsic thermodynamic stability of a molecule.

These values are typically determined through highly specialized techniques like combustion calorimetry.^[19] For pyrazine-2-carboxylic acid, conflicting literature values for the enthalpy of formation have been reported. Through critical evaluation and comparison with high-level quantum chemical calculations, a more reliable value has been suggested, highlighting the powerful synergy between experimental and computational chemistry.^{[19][20][21]}

Data Presentation: Selected Thermochemical Data

Compound	Property	Value (kJ·mol ⁻¹)	Method	Reference
Pyrazine-2-carboxylic acid	$\Delta_f H^\circ(\text{cr})$	-271.2 ± 1.1	Combustion Calorimetry	[19][20]
$\Delta_{\text{sub}} H^\circ(298.15 \text{ K})$	103.6 ± 2.9	-	[19]	
$\Delta_f H^\circ(\text{g})$	-167.6 ± 3.1	Derived	[19][20]	
Pyrazine	$\Delta_f H^\circ(\text{cr})$	97.4 ± 1.0	-	[22][23]

Conclusion: An Integrated Thermodynamic Approach in Drug Development

The development of a successful drug from a pyrazine-2-carboxylate derivative is a multi-parameter optimization challenge where thermodynamics plays a non-negotiable role. A

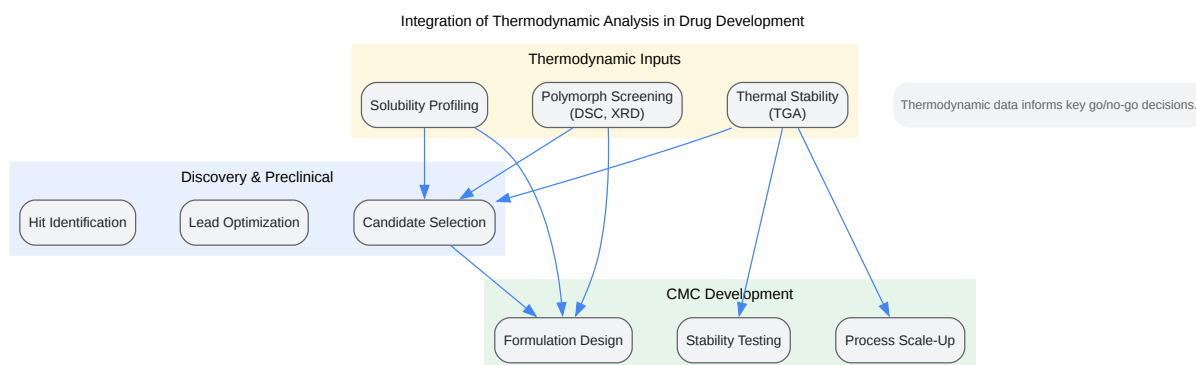
comprehensive thermodynamic characterization, from initial polymorph screening to the determination of thermal stability and solubility, provides the foundational data needed to make informed decisions throughout the drug development pipeline.

By integrating the techniques of DSC, TGA, and solubility analysis, scientists can:

- Select the appropriate solid form with optimal stability and bioavailability.
- De-risk development by identifying potential phase transition or degradation issues early.
- Guide formulation strategies to overcome challenges like poor solubility.
- Ensure batch-to-batch consistency and meet regulatory requirements for API characterization.

Ultimately, a thorough understanding of the thermodynamic landscape is not merely an academic exercise; it is a critical component of a rational, efficient, and successful drug design and development strategy.

Visualization: Role of Thermodynamics in the Drug Development Pipeline



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Caption: Thermodynamic data informs key go/no-go decisions.

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